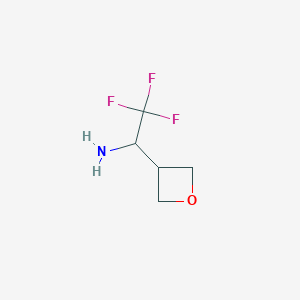

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1582719-55-8 |

|---|---|

Molecular Formula |

C5H8F3NO |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(9)3-1-10-2-3/h3-4H,1-2,9H2 |

InChI Key |

JQQGBEHVICWZRS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C(C(F)(F)F)N |

Origin of Product |

United States |

Historical and Contemporary Context of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules has a rich history, dating back to the 19th century. However, it was not until the mid-20th century that the field of organofluorine chemistry began to flourish, spurred by the development of new synthetic methodologies and a growing appreciation for the unique properties that fluorine imparts. nih.gov Initially, the extreme reactivity of elemental fluorine presented significant challenges to its widespread use. sigmaaldrich.com The development of safer and more selective fluorinating agents was a critical turning point, enabling chemists to incorporate fluorine into a vast array of organic compounds.

In the contemporary research landscape, organofluorine compounds are ubiquitous, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.gov The substitution of hydrogen with fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. For instance, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, while the strength of the carbon-fluorine bond often enhances thermal and metabolic stability. sigmaaldrich.com These properties have been exploited in the design of numerous commercially successful products, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. nih.gov

The Role of Trifluoromethylated Amine Scaffolds in Modern Chemical Synthesis

The trifluoromethyl (-CF3) group is a particularly important substituent in modern medicinal chemistry. Its introduction into an organic molecule can significantly enhance lipophilicity, which can in turn improve a compound's ability to cross cell membranes. bldpharm.com Furthermore, the trifluoromethyl group is often used as a bioisostere for other chemical groups, such as the isopropyl or tert-butyl group, allowing for the fine-tuning of a molecule's steric and electronic properties. bldpharm.com

Trifluoromethylated amine scaffolds, in particular, have garnered considerable attention. The presence of the electron-withdrawing trifluoromethyl group adjacent to the amine nitrogen atom can significantly lower the amine's basicity (pKa). bldpharm.com This reduction in basicity can be advantageous in drug design, as it can lead to improved oral bioavailability and reduced off-target effects. The synthesis of chiral α-trifluoromethyl amines is an active area of research, with various methods being developed to control the stereochemistry at the carbon atom bearing both the amine and the trifluoromethyl group. These chiral building blocks are valuable intermediates in the synthesis of complex, biologically active molecules.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine?

A common approach involves reductive amination between oxetan-3-yl ketone derivatives and trifluoroethylamine precursors. For example, reacting oxetan-3-yl carbonyl compounds with 2,2,2-trifluoroethylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Intermediate purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is critical to remove unreacted amines or ketones .

Q. How can purity be confirmed for this compound, and what analytical techniques are essential?

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Mobile phases often combine water/acetonitrile with 0.1% trifluoroacetic acid (TFA) to improve peak resolution .

- NMR Spectroscopy : NMR is critical for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm). NMR should resolve oxetane ring protons (δ ~4.5–5.0 ppm, multiplet) and ethanamine protons (δ ~1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H] at m/z 198.06 for CHFNO) .

Q. What safety precautions are required for handling this compound?

- Protective Gear : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis and purification steps due to potential volatility .

- Storage : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture or strong acids/bases to minimize decomposition .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral variants of this compound?

Chiral separation techniques include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Retention times vary based on substituent stereochemistry (e.g., (R)- vs. (S)-enantiomers) .

- Crystallization with Chiral Auxiliaries : Co-crystallize the amine with enantiopure acids (e.g., tartaric acid derivatives) to isolate diastereomeric salts, followed by recrystallization .

Q. How do I address low yields in the nucleophilic substitution step during synthesis?

- Optimize Reaction Conditions : Increase reaction temperature (e.g., 60–80°C) or use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity. Catalysts like potassium iodide (KI) can accelerate SN2 mechanisms .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination products from oxetane ring opening). Adjust stoichiometry (e.g., 1.2 equivalents of trifluoroethylamine) to favor substitution over elimination .

Q. How can SHELX software be applied to determine the crystal structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. SHELXT (in SHELX suite) solves initial phases via dual-space methods, while SHELXL refines the structure .

- Refinement Challenges : The trifluoromethyl group may exhibit disorder; apply restraints (e.g., DFIX, ISOR) during refinement. Validate hydrogen bonding between the amine and oxetane oxygen using PLATON .

Q. How can spectral contradictions (e.g., overlapping NMR signals) be resolved?

Q. What strategies are recommended for designing bioactive analogs of this compound?

- Structural Modifications : Replace the oxetane ring with azetidine or tetrahydrofuran to study ring size effects on target binding (e.g., kinase inhibition). Introduce substituents at the oxetane 3-position to modulate steric bulk .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like serotonin receptors, inspired by tryptamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.